molecular formula C14H18N2O4 B4821297 ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate

ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate

Cat. No. B4821297
M. Wt: 278.30 g/mol
InChI Key: LRLVMDVMLCKYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate, also known as EACA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. EACA is a derivative of beta-alanine, which is an amino acid that is naturally found in the body.

Mechanism of Action

The mechanism of action of ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate is not fully understood, but it is believed to work by binding to plasminogen, which is a protein involved in the breakdown of blood clots. By binding to plasminogen, ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate prevents it from being converted into plasmin, which is responsible for breaking down fibrin and dissolving blood clots.
Biochemical and Physiological Effects:
ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate has a number of biochemical and physiological effects. It has been shown to increase the activity of factor XIII, which is an enzyme involved in the final stages of blood clotting. This can help to stabilize blood clots and prevent them from breaking down prematurely.
In addition, ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate has been shown to reduce the production of cytokines, which are proteins involved in the immune response. This can help to reduce inflammation and prevent tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate in lab experiments is its well-established synthesis method. This ensures that high-quality ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate can be produced consistently, which is important for reliable and reproducible research.
However, one limitation of using ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate is its potential for toxicity. While ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate has been shown to be relatively safe in animal studies, its toxicity in humans is not well-understood. This means that caution should be taken when using ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate in lab experiments, and appropriate safety measures should be put in place.

Future Directions

There are several future directions for research on ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate. One area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine the efficacy and safety of ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate in treating these conditions.
Another area of interest is the development of new drugs based on the structure of ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate. By modifying the structure of ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate, it may be possible to create more potent and selective inhibitors of fibrinolysis, which could be used to treat blood clotting disorders.
Finally, more research is needed to understand the mechanism of action of ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate. By gaining a better understanding of how ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate works, it may be possible to develop new treatments for a wide range of conditions.

Scientific Research Applications

Ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit fibrinolysis, which is the process of breaking down blood clots. This makes it a useful tool in the study of blood clotting disorders and the development of new treatments for these conditions.
In addition, ethyl N-{[(3-acetylphenyl)amino]carbonyl}-beta-alaninate has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. This makes it a potential treatment for inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

ethyl 3-[(3-acetylphenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-20-13(18)7-8-15-14(19)16-12-6-4-5-11(9-12)10(2)17/h4-6,9H,3,7-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLVMDVMLCKYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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